N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which combines a triazole ring with a pyrimidine ring, offers a range of chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine scaffold have been found to target cancer cells . Pyrimidine derivatives have been developed for their anticancer activity .
Mode of Action
It’s known that pyrimidine derivatives can interact with dna and rna due to their structural resemblance with the nucleotide base pair . This interaction can disrupt the normal functioning of cancer cells .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biological procedures and play a vital role in cancer pathogenesis .
Result of Action
Similar compounds have shown significant inhibitory activity against cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are largely determined by its interactions with various biomolecules. It has been found to inhibit the activity of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that the compound may interact with enzymes and proteins involved in cell cycle control .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of several cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with CDK2 . By inhibiting CDK2, the compound may affect the cell cycle, leading to alterations in gene expression and potentially inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
Given its inhibitory effects on CDK2, it is likely that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with guanidines or amidines, followed by cyclization using ammonium acetate (NH4OAc) in a suitable solvent such as n-butanol (BuOH) under reflux conditions . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halides, alkylating agents, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates dual inhibition of aurora kinase A and epidermal growth factor receptor kinase.
Uniqueness
N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific combination of a triazole and pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2/c1-4-16-10-8(14-15-16)9(12-6-13-10)11-5-7(17-2)18-3/h6-7H,4-5H2,1-3H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWUUTDNVKNFSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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